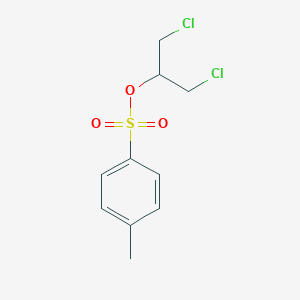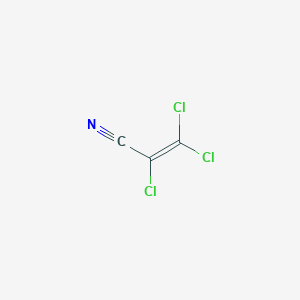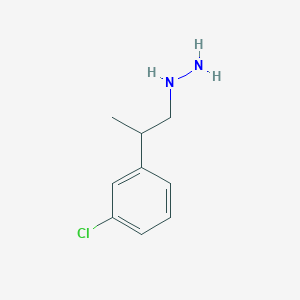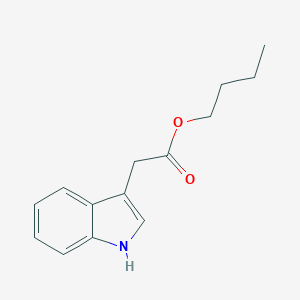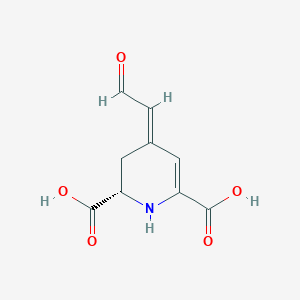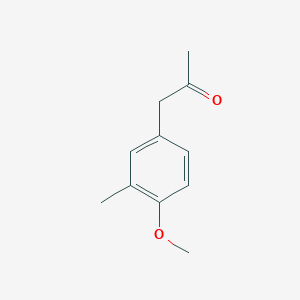
4-Methoxy-3-methylphenylacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylphenylacetone is a chemical compound that is structurally related to various other compounds with pharmacological activity. Although the provided papers do not directly discuss 4-Methoxy-3-methylphenylacetone, they do provide insights into similar compounds which can be used to infer some of the properties and reactions of 4-Methoxy-3-methylphenylacetone.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry and purity. For example, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves the use of chiral dioxirane and a novel separation technique to achieve high enantiomeric excess and yield . Similarly, 4-methoxyphenylacetic acid can be synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, indicating that multi-step synthetic routes are common for these types of compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methoxy-3-methylphenylacetone can be complex, with stereochemistry playing a significant role in their pharmacological properties. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, showing a predominantly syndiotactic configuration . The molecular structure and vibrational wavenumbers of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been calculated using computational methods, indicating the importance of theoretical studies in understanding these molecules .
Chemical Reactions Analysis
The chemical reactions involving methoxyphenylacetones can be quite specific, with regioisomeric differences playing a crucial role in their behavior. For example, the gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric ring-substituted methoxy methyl phenylacetones shows that the position of the methoxy group affects the fragmentation pattern during mass spectrometry . This suggests that 4-Methoxy-3-methylphenylacetone would also exhibit unique reactivity based on its substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Methoxy-3-methylphenylacetone can be deduced from their characterization studies. For instance, the growth and characterization of an organic nonlinear optical crystal related to 4-Methoxy-3-methylphenylacetone indicate that such compounds can form good quality crystals with specific optical properties . The GC-IRD studies on regioisomeric methoxy methyl phenylacetones provide insights into their chromatographic behavior and infrared spectra, which are essential for identifying and characterizing these compounds .
Safety And Hazards
4-Methoxy-3-methylphenylacetone is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBPLIJLGSKDTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595277 |
Source


|
| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylphenylacetone | |
CAS RN |
16882-23-8 |
Source


|
| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

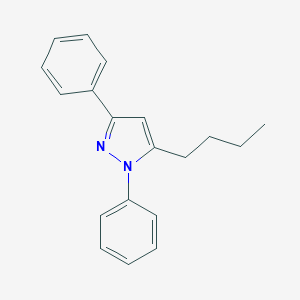
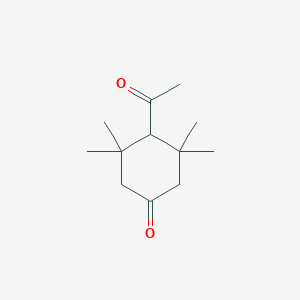
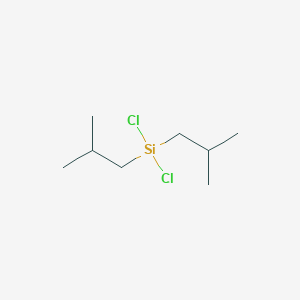
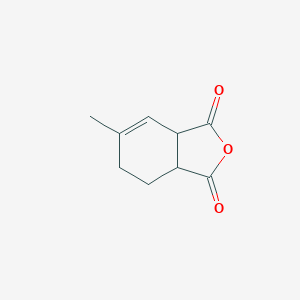
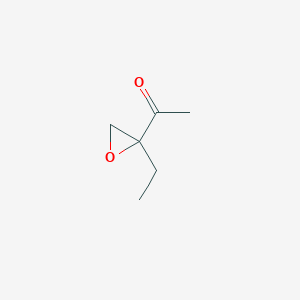

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
